molecular formula C19H22O3 B3014137 2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran CAS No. 30359-00-3

2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran

Cat. No. B3014137
CAS RN: 30359-00-3
M. Wt: 298.382
InChI Key: PFPVUGVMSODGGR-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It has gained attention in the scientific community due to its potential use in treating various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

Synthesis of Diarylheptanoids

Enantioselective syntheses of diarylheptanoids, including the compound 2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran, have been successfully achieved. These syntheses involve key steps such as substrate selective hydrogenation and ring cleavage of tetrahydropyran ring (Yadav, Gyanchander, Bujaranipalli, & Das, 2015).

Compound Isolation from Endophytic Fungus

A related compound, 4-hydroxyphenethyl-2′-hydroxypropanoate, was isolated from the endophytic fungus of Cephalotaxus hainanensis. This highlights the potential of naturally occurring sources for such compounds (Lu et al., 2009).

Gas-Phase Pyrolysis Kinetics

Studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers related to 2H-pyranes were conducted. This research provides insights into the behavior of such compounds under thermal decomposition conditions (Álvarez-Aular et al., 2018).

Anti-inflammatory Constituents Study

A 2H-pyran-2-one derivative, structurally related to the compound , was isolated from Alpinia zerumbet and demonstrated potent inhibition against superoxide anion generation, indicating its potential for anti-inflammatory applications (Chen et al., 2017).

Undergraduate Organic Laboratory Projects

In an educational context, students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, providing a practical approach to understanding the chemical properties and synthesis techniques for such compounds (Dintzner et al., 2012).

Corrosion Inhibition Studies

Pyran derivatives have been investigated for their effectiveness in corrosion inhibition, demonstrating their potential use in material protection applications (Saranya et al., 2020).

properties

IUPAC Name

4-[2-[(2R,6S)-6-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h4-5,7-12,18-21H,1-3,6,13H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVUGVMSODGGR-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H](C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Reactant of Route 4
Reactant of Route 4
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Reactant of Route 5
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Reactant of Route 6
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.